1-(2-Iodo-4-methylphenyl)ethanone
Overview
Description
1-(2-Iodo-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H9IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodo-4-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 4-methylacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodo-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
1-(2-Iodo-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-4-methylphenyl)ethanone depends on its specific applicationFor example, the carbonyl group can form hydrogen bonds or coordinate with metal ions, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions .
Comparison with Similar Compounds
1-(2-Methylphenyl)ethanone: Lacks the iodine atom, resulting in different reactivity and applications.
1-(4-Methylphenyl)ethanone: The methyl group is at a different position, affecting its chemical properties.
2-Iodoacetophenone: Similar structure but without the methyl group, leading to different reactivity.
Uniqueness: 1-(2-Iodo-4-methylphenyl)ethanone is unique due to the presence of both iodine and methyl substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding .
Properties
IUPAC Name |
1-(2-iodo-4-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYZSOHXDHIIJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300467 | |
Record name | 1-(2-Iodo-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-83-2 | |
Record name | 1-(2-Iodo-4-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52107-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Iodo-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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